2-[(2-Methoxyphenyl)methoxy]ethan-1-amine hydrochloride
Overview
Description
2-[(2-Methoxyphenyl)methoxy]ethan-1-amine hydrochloride is an organic compound with the molecular formula C10H15NO2·HCl It is a hydrochloride salt of an amine, characterized by the presence of a methoxyphenyl group attached to an ethanamine backbone
Mechanism of Action
Biochemical Pathways
The biochemical pathways affected by 2-[(2-Methoxyphenyl)methoxy]ethan-1-amine hydrochloride are currently unknown . Understanding the affected pathways and their downstream effects would require additional research.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound . .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Methoxyphenyl)methoxy]ethan-1-amine hydrochloride typically involves the reaction of 2-methoxybenzyl chloride with ethanolamine under basic conditions to form the intermediate 2-[(2-methoxyphenyl)methoxy]ethan-1-amine. This intermediate is then treated with hydrochloric acid to yield the hydrochloride salt.
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Step 1: Formation of Intermediate
Reactants: 2-methoxybenzyl chloride, ethanolamine
Conditions: Basic conditions (e.g., sodium hydroxide)
Reaction: [ \text{C}_8\text{H}_9\text{ClO} + \text{C}{15}\text{NO}_2 ]
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Step 2: Formation of Hydrochloride Salt
Reactants: 2-[(2-methoxyphenyl)methoxy]ethan-1-amine, hydrochloric acid
Conditions: Acidic conditions
Reaction: [ \text{C}{15}\text{NO}{10}\text{H}_{15}\text{NO}_2\cdot\text{HCl} ]
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, often utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and product isolation enhances efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
2-[(2-Methoxyphenyl)methoxy]ethan-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The amine group can be reduced to form secondary or tertiary amines.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogenating agents (e.g., bromine, chlorine)
Major Products Formed
Oxidation: 2-[(2-Methoxyphenyl)methoxy]ethanoic acid
Reduction: N,N-Dimethyl-2-[(2-methoxyphenyl)methoxy]ethan-1-amine
Substitution: 2-[(2-Hydroxyphenyl)methoxy]ethan-1-amine
Scientific Research Applications
2-[(2-Methoxyphenyl)methoxy]ethan-1-amine hydrochloride is utilized in various scientific research fields:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: Studied for its potential interactions with biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, including its role as a precursor in drug development.
Industry: Employed in the synthesis of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
- 2-Methoxyphenyl isocyanate
- 3,4-Dimethoxyphenethylamine
- 2-Methylphenethylamine
Comparison
2-[(2-Methoxyphenyl)methoxy]ethan-1-amine hydrochloride is unique due to its specific structural features, such as the methoxyphenyl group and ethanamine backbone. Compared to similar compounds, it exhibits distinct chemical reactivity and biological activity, making it valuable for targeted applications in research and industry.
Properties
IUPAC Name |
2-[(2-methoxyphenyl)methoxy]ethanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO2.ClH/c1-12-10-5-3-2-4-9(10)8-13-7-6-11;/h2-5H,6-8,11H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UELUDCZGPNOHJR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1COCCN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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